

# Analytical Standards for **Bisphenol M**: A Comprehensive Guide for Researchers

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#### Introduction

**Bisphenol M** (BPM), a structural analog of Bisphenol A (BPA), is increasingly utilized in the manufacturing of polycarbonate plastics and epoxy resins, often found in food packaging and other consumer products.[1] As concerns over the endocrine-disrupting properties of BPA continue to grow, the safety and biological effects of its analogues, including BPM, are under heightened scrutiny.[2][3] This has necessitated the development of robust and sensitive analytical methods for the detection and quantification of BPM in various matrices, from environmental samples to biological tissues. This document provides detailed application notes and protocols for the analysis of **Bisphenol M**, intended for researchers, scientists, and professionals in drug development.

### **Chemical and Physical Properties**

**Bisphenol M** is a synthetic organic compound with the chemical formula C<sub>24</sub>H<sub>26</sub>O<sub>2</sub> and a molecular weight of 346.46 g/mol .[4] It is characterized by two hydroxyphenyl groups linked to a central carbon atom.



Property	Value	Reference
CAS Number	13595-25-0	[4]
Molecular Formula	C24H26O2	[4]
Molecular Weight	346.46 g/mol	[4]
Melting Point	135-139 °C	[4]
Appearance	Solid	[4]

## Toxicological Profile of Bisphenol M

Recent studies have highlighted the potential adverse health effects of BPM exposure. Research indicates that BPM can promote the metastasis of triple-negative breast cancer by activating the PI3K/AKT signaling pathway.[2][5] Furthermore, studies in animal models suggest that BPM exposure can lead to adiposity by disrupting hepatic metabolism and altering gut microbiota.[3] These findings underscore the importance of monitoring BPM levels in consumer products and the environment.

### Signaling Pathway Affected by Bisphenol M

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metastasis. Exposure to **Bisphenol M** has been shown to activate this pathway, leading to the downstream phosphorylation of AKT. This activation, in turn, can trigger a cascade of events that promote the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. [2][5]



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Caption: PI3K/AKT signaling pathway activated by Bisphenol M, promoting cancer metastasis.

# Application Notes: Analysis of Bisphenol M Analysis of Bisphenol M in Food Matrices by QuEChERS and GC-MS

This method is suitable for the simultaneous quantification of **Bisphenol M** and other bisphenol analogues in various canned foods and beverages.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method provides a simple and efficient sample preparation approach.

#### Quantitative Data

Parameter	Bisphenol M (BPM)	Reference
Linearity Range	0.1 - 50 μg/L	[1]
Correlation Coefficient (R²)	>0.99	[1]
Limit of Detection (LOD)	0.03 μg/L	[1]
Limit of Quantification (LOQ)	0.1 μg/L	[1]
Recovery	85-115%	[1]

#### **Experimental Workflow**



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Caption: Workflow for the analysis of **Bisphenol M** in food matrices using QuEChERS and GC-MS.

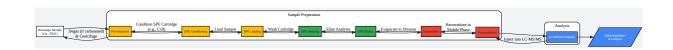
# Analysis of Bisphenol M in Beverages by SPE and LC-MS/MS

This protocol is designed for the sensitive detection of **Bisphenol M** in various beverage samples, including canned and non-canned drinks. Solid-Phase Extraction (SPE) is employed for sample cleanup and pre-concentration, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

#### Quantitative Data

Parameter	Value	Reference
Linearity Range	1.0 - 200 μg/L	[6]
Correlation Coefficient (r²)	>0.999	[6]
Limit of Detection (LOD)	0.01 - 0.3 ng/g	[6]
Recovery (at 2.0, 10, 20 ng/g spiking levels)	74.9% to 102.8%	[6]
Relative Standard Deviation (RSD)	6.2% to 10.3%	[6]

#### **Experimental Workflow**



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Caption: Workflow for the analysis of Bisphenol M in beverages using SPE and LC-MS/MS.

## **Experimental Protocols**

# Protocol 1: QuEChERS Extraction and GC-MS Analysis of Bisphenol M in Canned Food

- 1. Sample Preparation and Extraction
- Homogenize solid food samples. For liquid samples, use directly.
- Weigh 10 g of the homogenized sample (or 10 mL of liquid sample) into a 50 mL centrifuge tube.
- · Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE salts (e.g., 900 mg MgSO<sub>4</sub>, 150 mg PSA, 150 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- 3. Derivatization
- Transfer a 1 mL aliquot of the cleaned extract to a GC vial.
- Add 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]



- Cap the vial and heat at 70 °C for 30 minutes.
- 4. GC-MS Analysis
- GC Column: 30 m x 0.25 mm ID, 0.25 μm film thickness (e.g., DB-5ms).
- Injector Temperature: 280 °C.
- Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

## Protocol 2: Solid-Phase Extraction and LC-MS/MS Analysis of Bisphenol M in Beverages

- 1. Sample Preparation
- For carbonated beverages, degas the sample by sonication for 20 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Take a 20 mL aliquot for extraction.
- 2. Solid-Phase Extraction (SPE)
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
- Load the 20 mL sample onto the cartridge at a flow rate of 1-2 mL/min.
- Wash the cartridge with 5 mL of 5% methanol in water.



- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 6 mL of methanol.
- 3. Eluate Processing
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:methanol).
- Filter the reconstituted sample through a 0.22 μm syringe filter into an LC vial.
- 4. LC-MS/MS Analysis
- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.
- MS Ion Source: Electrospray Ionization (ESI) in negative mode.
- Ion Source Temperature: 350 °C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions for BPM: Precursor ion m/z 345.2 -> Product ions m/z 330.3 and 251.4.[4]

### References



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